REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([CH3:11])=[O:10])[CH:6]=[CH:5][CH:4]=1.[Br:12]Br>O1CCOCC1>[Br:12][CH2:11][C:9]([C:7]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:2][CH3:1])[CH:8]=1)=[O:10]
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Name
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|
Quantity
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1.103 g
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Type
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reactant
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Smiles
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CCC1=CC=CC(=C1)C(=O)C
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Name
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|
Quantity
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383 μL
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Type
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reactant
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Smiles
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BrBr
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Name
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Quantity
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15 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred at room temperature for 30 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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the solvent was removed on a rotary evaporator
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Type
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CUSTOM
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Details
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The residue was chromatographed on a Foxy 200 machine (Isco, Inc
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
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BrCC(=O)C1=CC(=CC=C1)CC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |